Cas no 1279822-56-8 (5-(Trifluoromethyl)piperazin-2-one)

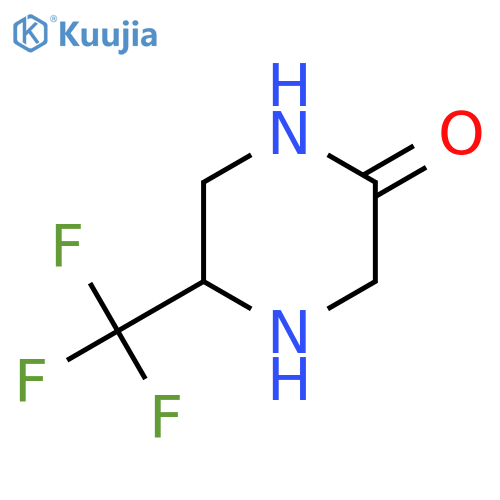

1279822-56-8 structure

商品名:5-(Trifluoromethyl)piperazin-2-one

CAS番号:1279822-56-8

MF:C5H7F3N2O

メガワット:168.117091417313

CID:5158603

5-(Trifluoromethyl)piperazin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(trifluoromethyl)piperazin-2-one

- 5-(Trifluoromethyl)piperazin-2-one

-

- インチ: 1S/C5H7F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h3,9H,1-2H2,(H,10,11)

- InChIKey: RDLGOXUGHZUZCG-UHFFFAOYSA-N

- ほほえんだ: FC(C1CNC(CN1)=O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 168

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 41.1

5-(Trifluoromethyl)piperazin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-90877-0.5g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 0.5g |

$803.0 | 2025-02-21 | |

| Enamine | EN300-90877-0.1g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 0.1g |

$355.0 | 2025-02-21 | |

| Enamine | EN300-90877-0.25g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 0.25g |

$509.0 | 2025-02-21 | |

| Enamine | EN300-90877-2.5g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 2.5g |

$2014.0 | 2025-02-21 | |

| Enamine | EN300-90877-10.0g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 10.0g |

$4421.0 | 2025-02-21 | |

| Enamine | EN300-90877-0.05g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 0.05g |

$238.0 | 2025-02-21 | |

| Enamine | EN300-90877-1.0g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 1.0g |

$1029.0 | 2025-02-21 | |

| Enamine | EN300-90877-5.0g |

5-(trifluoromethyl)piperazin-2-one |

1279822-56-8 | 95.0% | 5.0g |

$2981.0 | 2025-02-21 |

5-(Trifluoromethyl)piperazin-2-one 関連文献

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1279822-56-8 (5-(Trifluoromethyl)piperazin-2-one) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量